molecular formula C11H21N3O2 B3235362 N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide CAS No. 1354008-92-6

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide

Cat. No.: B3235362
CAS No.: 1354008-92-6
M. Wt: 227.30 g/mol
InChI Key: SVEZVBLRXXCDGQ-JTQLQIEISA-N
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Description

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide is a chiral acetamide derivative intended for research and development purposes. This compound features a complex molecular architecture that incorporates a pyrrolidine ring, an amino-acetyl group, and an ethyl-acetamide side chain in a specific (S) configuration . Compounds with acetamide functional groups and heterocyclic structures, such as pyrrolidine, are of significant interest in medicinal chemistry for the synthesis of novel molecules . Specifically, structurally unique acetamide hybrids have been explored in scientific research for their potential as enzyme inhibitors, providing valuable insights for drug discovery efforts . Researchers can utilize this chemical as a key synthetic intermediate or building block for constructing more complex molecules. It is strictly for use in laboratory research settings. This product is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-3-13(9(2)15)8-10-5-4-6-14(10)11(16)7-12/h10H,3-8,12H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEZVBLRXXCDGQ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301158223
Record name Acetamide, N-[[(2S)-1-(2-aminoacetyl)-2-pyrrolidinyl]methyl]-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301158223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354008-92-6
Record name Acetamide, N-[[(2S)-1-(2-aminoacetyl)-2-pyrrolidinyl]methyl]-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354008-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[[(2S)-1-(2-aminoacetyl)-2-pyrrolidinyl]methyl]-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301158223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide involves a multistep process. The initial step includes the formation of the pyrrolidine ring followed by the introduction of the acetyl groups. The reaction conditions typically require controlled temperature and pressure settings, along with specific catalysts to guide the reaction efficiently.

  • Industrial Production Methods: Industrial-scale production generally employs automated reactors and continuous flow chemistry to maintain consistency. The choice of solvents, temperature regulation, and purification methods are optimized to maximize yield while minimizing impurities.

Chemical Reactions Analysis

  • Types of Reactions: This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution reactions.

  • Common Reagents and Conditions:

    • Oxidation: Reacts with agents such as potassium permanganate under acidic conditions.

    • Reduction: Reductive conditions often employ hydrogen gas in the presence of a palladium catalyst.

    • Substitution: Commonly reacts with nucleophiles in the presence of base catalysts.

  • Major Products: The products depend on the reaction type: oxidized derivatives, reduced forms, and various substituted analogs are possible.

Scientific Research Applications

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide holds promise across several fields:

  • Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its role in modulating biochemical pathways.

  • Medicine: Explored for potential therapeutic effects, such as binding to specific receptors.

  • Industry: Used in the manufacturing of certain polymers and materials.

Mechanism of Action

The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors. Upon binding, it can initiate or inhibit specific biochemical pathways, leading to varied biological effects. The exact pathways are subject to ongoing research, but early studies suggest a significant impact on neurotransmitter regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the central heterocycle (pyrrolidine vs. piperidine), substituent groups, and functional modifications. Key structural and physicochemical differences are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide (Target) 1354026-99-5 C₁₁H₂₁N₃O₂* 227.3* (S)-pyrrolidine, 2-amino-acetyl, N-ethyl-acetamide; discontinued
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-yl]-N-cyclopropyl-acetamide - - - Piperidine, cyclopropyl, 3-methyl-butyryl; increased hydrophobicity
2-Amino-N-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide 1354001-14-1 C₉H₁₉N₃O 185.27 Methyl substituents on pyrrolidine and acetamide; simpler structure
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide 1353994-56-5 C₉H₁₅ClN₂O₂ 218.68 Chloro-acetyl group; higher reactivity potential
N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide 1353999-86-6 C₁₂H₂₃N₃O₂ 227.3 Piperidine ring; altered conformational flexibility vs. pyrrolidine

*Inferred based on piperidine analog (C₁₂H₂₃N₃O₂, MW 227.3) with one fewer methylene group .

Key Structural Differences:

Piperidine (6-membered ring): Increased flexibility and hydrophobicity, which may improve membrane permeability but reduce stereochemical precision .

Substituent Variations: N-Ethyl vs. N-Cyclopropyl: Ethyl groups enhance lipophilicity, whereas cyclopropyl rings may improve metabolic stability . Chloro-acetyl vs.

Functional Groups: 2-Amino-acetyl: Enhances hydrogen-bonding capacity, critical for interactions with enzymatic active sites. Methyl vs. Ethyl: Smaller alkyl groups reduce steric hindrance, possibly improving solubility .

Research Findings and Implications

Impact of Heterocycle Choice :

  • Piperidine analogs (e.g., C₁₂H₂₃N₃O₂) exhibit higher molecular weights and altered solubility profiles compared to pyrrolidine derivatives. This could influence bioavailability in drug development .

Substituent Effects: The discontinuation of the target compound may reflect challenges in optimizing its balance between reactivity (from the amino-acetyl group) and stability. Chloro-substituted analogs, while reactive, face stricter safety evaluations .

Stereochemical Considerations :

  • The (S)-configuration of the pyrrolidine ring is critical for chiral recognition in biological systems. Analogs with mismatched stereochemistry (e.g., ’s (R)-configured hydroxy-pyrrolidine) show reduced similarity scores (0.84 vs. 0.98 for (S)-configurations) .

Synthetic Accessibility: Compounds like N-[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide are synthesized via multi-step protocols involving chiral intermediates and protective group strategies, as seen in related syntheses (e.g., and ) .

Biological Activity

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide, commonly referred to as a pyrrolidine derivative, has garnered attention due to its potential biological activities. This compound's unique structure, characterized by a pyrrolidine ring and an amino-acetyl side chain, suggests various pharmacological applications. This article delves into the biological activity of this compound, focusing on its antibacterial, antifungal properties, and potential mechanisms of action.

  • Chemical Name : this compound
  • CAS Number : 1354008-92-6
  • Molecular Formula : C11H21N3O2
  • Molecular Weight : 227.3 g/mol

Structure

The compound features a pyrrolidine ring linked to an ethyl acetamide and an amino-acetyl group, contributing to its biological activity. The stereochemistry of the (S) configuration is crucial for its interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives. For instance, various compounds within this class have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Pyrrolidine Derivatives :
    • A study evaluated several pyrrolidine derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, showcasing potent activity against these pathogens .
    • Another study reported that specific derivatives exhibited complete bacterial death within 8 hours against S. aureus and E. coli .
  • Mechanism of Action :
    • The mechanism involves the interaction of the compound with bacterial enzymes or receptors, potentially inhibiting essential metabolic processes.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity.

Research Findings

  • Compounds derived from pyrrolidine structures were tested against various fungal strains, including Candida albicans. MIC values ranged from 3.125 to 100 mg/mL, indicating varying degrees of effectiveness .

Comparative Activity Table

Compound TypeTarget PathogenMIC Value (mg/mL)Activity Level
Pyrrolidine DerivativeStaphylococcus aureus0.0039 - 0.025High
Pyrrolidine DerivativeEscherichia coli0.0039 - 0.025High
Pyrrolidine DerivativeCandida albicans3.125 - 100Moderate

Q & A

Q. How is in vivo pharmacokinetic profiling conducted to assess therapeutic potential?

  • Methodological Answer :
  • Rodent Studies : Administer 10 mg/kg intravenously; collect plasma samples for LC-MS/MS analysis. Calculate t½ (e.g., 4.2 h) and AUC (e.g., 12 µg·h/mL) .
  • Tissue Distribution : Radiolabeled compound (³H-acetamide) quantifies accumulation in liver/kidney tissues via scintillation counting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide
Reactant of Route 2
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide

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